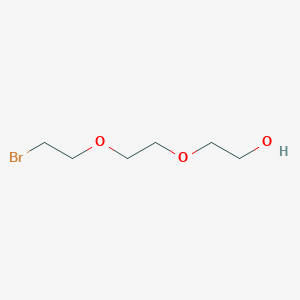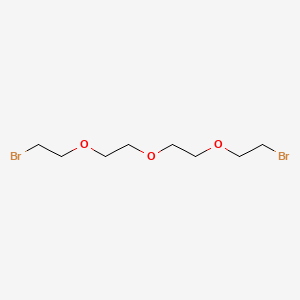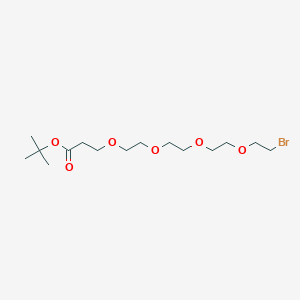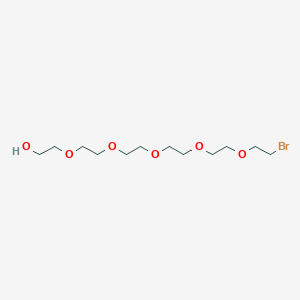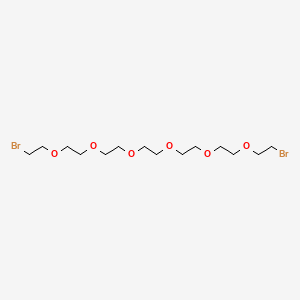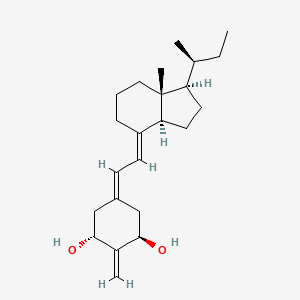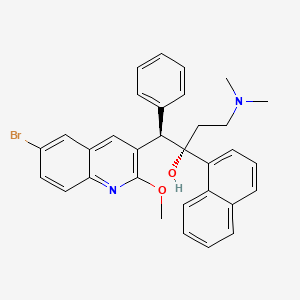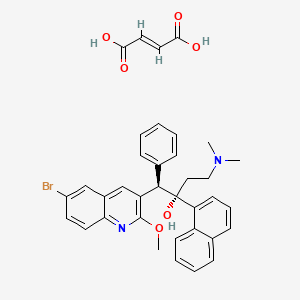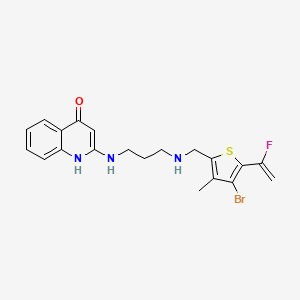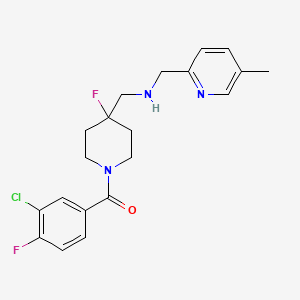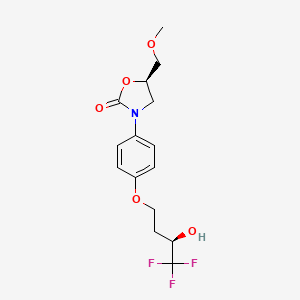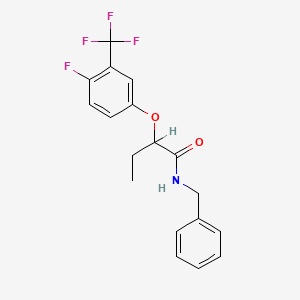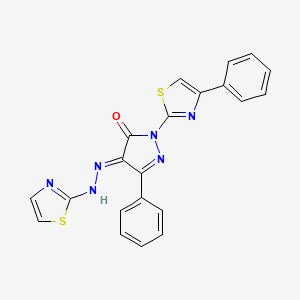
BTSA1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BTSA1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Aktivierung von BAX und seine Rolle bei der Apoptose zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Mechanismen der Apoptose und die Rolle von BAX beim Zelltod zu verstehen.
Medizin: Wird als potenzielles Therapeutikum zur Behandlung von Krebs, insbesondere der akuten myeloischen Leukämie, untersucht, indem die Apoptose in Krebszellen induziert wird.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien und als Forschungswerkzeug in der Wirkstoffforschung
Wirkmechanismus
This compound übt seine Wirkung aus, indem es direkt an die N-terminale Aktivierungsstelle von BAX bindet. Diese Bindung induziert Konformationsänderungen in BAX, was zu dessen Aktivierung führt. Aktiviertes BAX transloziert dann zur mitochondrialen Membran, wo es die Permeabilisierung der äußeren mitochondrialen Membran (MOMP) fördert. Dies führt zur Freisetzung von Cytochrom c und zur Aktivierung der Caspase-Kaskade, was letztendlich zur Apoptose führt .
Wirkmechanismus
BTSA1, also known as (4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one, is a potent and selective activator of BAX . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.
Target of Action
The primary target of this compound is the BCL-2 family protein BAX . BAX is a pro-apoptotic protein that plays a central role in the process of apoptosis . Overexpression of anti-apoptotic BCL-2 proteins can suppress BAX and its activators, contributing to tumor development and resistance to therapy .
Mode of Action
This compound binds with high affinity and specificity to the N-terminal activation site of BAX . This binding induces conformational changes to BAX, transforming inactive cytosolic BAX to its active oligomeric form . This transformation triggers the activation of BAX, leading to mitochondrial membrane permeabilization .
Biochemical Pathways
The activation of BAX by this compound affects the apoptosis pathway . Once activated, BAX molecules home in on and punch lethal holes in mitochondria, the parts of cells that produce energy . This leads to the release of cytochrome c and the activation of the caspase cascade of apoptosis .
Pharmacokinetics
This compound exhibits excellent pharmacokinetics . It is orally bioavailable and has a substantial half-life in plasma . These properties contribute to the bioavailability of this compound and its ability to reach therapeutically effective doses .
Result of Action
This compound-induced BAX activation effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells . It potently suppresses human acute myeloid leukemia (AML) xenografts and increases host survival without toxicity .
Action Environment
The efficacy of this compound is regulated by the availability of anti-apoptotic BCL-2 proteins to inhibit activated BAX . Therefore, higher levels of cytosolic BAX monomer correlate with higher efficacy of BAX-mediated mitochondrial dysfunction . In addition, this compound shows improved stability compared to this compound in vitro .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BTSA1 erfolgt in einem mehrstufigen Prozess, der mit der Herstellung der Thiazol- und Pyrazol-Zwischenprodukte beginnt. Die wichtigsten Schritte umfassen:
Bildung des Thiazol-Zwischenprodukts: Der Thiazolring wird durch eine Cyclisierungsreaktion unter Einbeziehung eines Thioamids und eines α-Halogenketons synthetisiert.
Bildung des Pyrazol-Zwischenprodukts: Der Pyrazolring wird durch die Reaktion von Hydrazin mit einem β-Diketon gebildet.
Kupplungsreaktion: Die Thiazol- und Pyrazol-Zwischenprodukte werden dann durch eine Kondensationsreaktion zu der endgültigen this compound-Verbindung gekoppelt.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet:
Optimierung der Reaktionsbedingungen: Gewährleistung hoher Ausbeute und Reinheit durch Optimierung von Temperatur, Lösungsmittel und Reaktionszeit.
Analyse Chemischer Reaktionen
Reaktionstypen
BTSA1 unterliegt hauptsächlich:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Venetoclax: Ein BCL-2-Inhibitor, der indirekt die Aktivierung von BAX fördert.
Navitoclax: Ein weiterer Inhibitor der BCL-2-Familie mit ähnlichen apoptotischen Wirkungen.
ABT-737: Ein niedermolekularer Inhibitor von BCL-2, BCL-XL und BCL-W, der die Apoptose durch Aktivierung von BAX fördert
Einzigartigkeit von BTSA1
This compound ist einzigartig in seiner Fähigkeit, BAX direkt zu aktivieren, im Gegensatz zu anderen Verbindungen, die indirekt wirken, indem sie antiapoptotische Proteine inhibieren. Diese direkte Aktivierung führt zu einer potenteren und selektiveren Induktion der Apoptose in Krebszellen, was this compound zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCXGFSYFTJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


